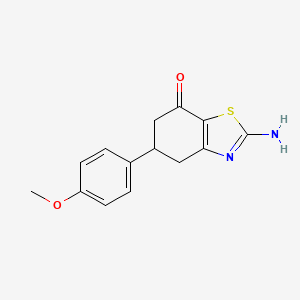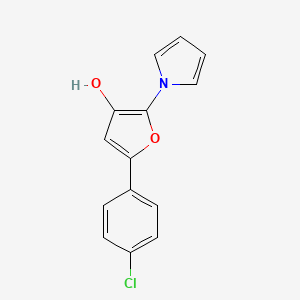
5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furanol, also known as 4-chlorophenyl pyrrolidine-3-carboxylic acid, is a synthetic compound that has been studied for its potential applications in scientific research. It is an important intermediate in the synthesis of several pharmaceuticals, including the anti-inflammatory drug naproxen. It is also used as an intermediate for the synthesis of other drugs, such as the anticonvulsant drug phenytoin and the antifungal drug ketoconazole. In addition, it has been studied for its potential applications in catalysis and in the synthesis of other organic compounds.
Aplicaciones Científicas De Investigación
Microwave Assisted Synthesis and Biological Evaluation
Research by Ravula et al. (2016) on novel pyrazoline derivatives, which include similar structural motifs, highlights the use of microwave-assisted synthesis for creating compounds with potential anti-inflammatory and antibacterial activities. This study emphasizes the efficiency and environmental benefits of microwave irradiation in organic synthesis, offering insights into the synthesis and biological applications of structurally related compounds (Ravula et al., 2016).
Synthetic Routes to Polyhydroxyindolizidines
Izquierdo et al. (1999) explored the synthesis of 4-Octulose derivatives as intermediates in creating polyhydroxyindolizidines, showcasing an innovative approach to complex organic molecules that have significance in medicinal chemistry. This research demonstrates the synthetic versatility of furan derivatives, potentially applicable to "5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furanol" for the development of therapeutic agents (Izquierdo et al., 1999).
Antiviral Activity of Heterocyclic Systems
The study by Hashem et al. (2007) on converting furanones into various heterocyclic systems and evaluating their antiviral activity against viruses such as HAV and HSV-1 underlines the potential of furan derivatives in antiviral drug discovery. This work suggests the possibility of exploring "5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furanol" for antiviral applications (Hashem et al., 2007).
Chlorophyll Derivatives for Optical Applications
Yamamoto and Tamiaki (2015) synthesized chlorophyll derivatives appending a pyridyl group, investigating their optical properties and protonation. This research provides a foundation for the application of furan and pyrrol derivatives in the development of optoelectronic materials, indicating potential research directions for compounds like "5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furanol" in the field of materials science (Yamamoto & Tamiaki, 2015).
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-2-pyrrol-1-ylfuran-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c15-11-5-3-10(4-6-11)13-9-12(17)14(18-13)16-7-1-2-8-16/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQORKULRCLEKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(O2)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-fluorophenoxy)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2887499.png)
![Methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate](/img/structure/B2887500.png)
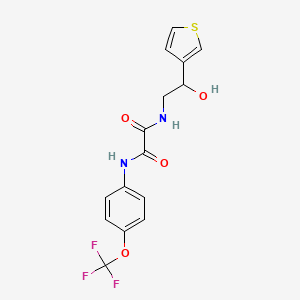
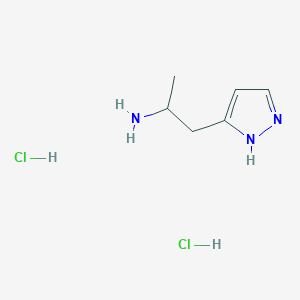
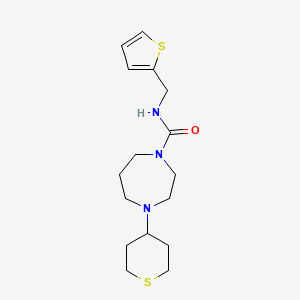
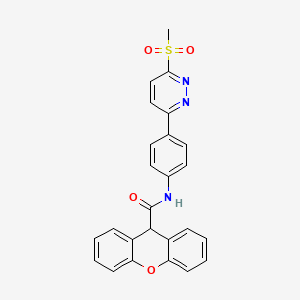
![N-[1-(prop-2-enoyl)azetidin-3-yl]cyclobutanecarboxamide](/img/structure/B2887512.png)
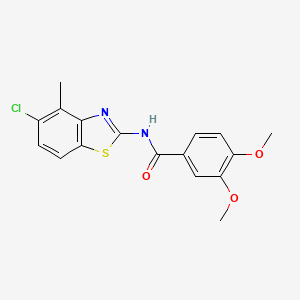
![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2887515.png)
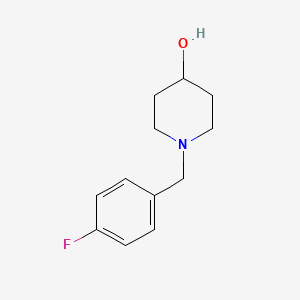
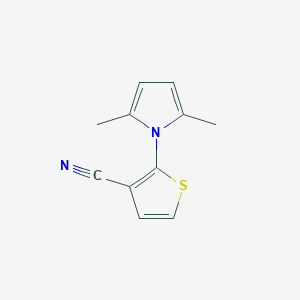
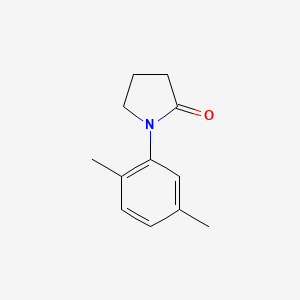
![3-Cyclopropyl-1-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2887520.png)
